N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzenesulfonyl group, a furan-2-yl substituent, and a propan-2-yl moiety. The ethanediamide core (C₂H₄N₂O₂) serves as a flexible scaffold for functionalization, enabling diverse biological interactions. The propan-2-yl substituent (C₃H₇) enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability. Though direct synthesis data for this compound is unavailable in the provided evidence, analogous structures (e.g., N-{2-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)ethyl} derivatives) suggest synthetic routes involving sulfonylation and amidation .
Properties
Molecular Formula |
C17H20N2O5S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C17H20N2O5S/c1-12(2)19-17(21)16(20)18-11-15(14-9-6-10-24-14)25(22,23)13-7-4-3-5-8-13/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
NGFPXDNJSKCLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions where a benzene ring is treated with sulfonyl chloride in the presence of a base.
Coupling with Ethanediamide: The final step involves coupling the furan derivative with ethanediamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: Reduction of the benzenesulfonyl group can yield benzenesulfinic acid derivatives.
Substitution: The ethanediamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzenesulfinic acid derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The propan-2-yl group in the target compound likely improves blood-brain barrier penetration compared to polar groups like 2-methoxybenzyl .
- Bulk and Steric Effects : The 2-phenylethyl substituent in ’s compound introduces steric bulk, which may hinder binding to compact active sites .
Pharmacological Potential
- Sulfonamide Derivatives : Compounds like W-15 and W-18 () demonstrate sulfonamides’ versatility in opioid receptor modulation, suggesting the target compound’s benzenesulfonyl group may confer similar receptor affinity .
Biological Activity
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic compound categorized as a sulfonamide derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Antibacterial Properties
Sulfonamides, including the compound , are primarily recognized for their antibacterial properties. They exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. This inhibition leads to a decrease in bacterial growth and reproduction. Research indicates that derivatives of sulfonamides can show varying degrees of potency against different bacterial strains.
Inhibition of Phospholipase A2
A study highlighted the synthesis and evaluation of sulfonamide derivatives as inhibitors of phospholipase A2, an enzyme involved in the liberation of arachidonic acid from cell membranes. Compounds similar to this compound demonstrated significant inhibitory activity with IC30 values in the low micromolar range, suggesting a potential role in managing inflammatory responses .
Antimicrobial Activity
Additional studies have reported that compounds within the same chemical class exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens. While some compounds were less potent than standard antifungal agents like fluconazole against Candida albicans, they still exhibited noteworthy antimicrobial properties .
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : The presence of the sulfonamide moiety is essential for its antibacterial action.
- Furan Ring : The furan component may enhance interaction with biological targets due to its electron-rich nature, potentially increasing the compound's reactivity.
- Propan-2-yl Chain : This part of the molecule may influence hydrophobic interactions with cellular membranes, affecting bioavailability and transport within biological systems.
Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship (SAR), indicating that modifications to the benzene and furan rings can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the benzene ring has been shown to enhance antibacterial potency.
In Vivo Studies
In vivo studies involving similar sulfonamide derivatives have demonstrated protective effects against myocardial infarction in animal models when administered prior to coronary occlusion. These findings suggest that compounds like this compound may possess cardioprotective properties alongside their antimicrobial effects .
Summary Table of Biological Activities
| Activity Type | Description | IC30/MIC Values |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth via dihydropteroate synthase inhibition | IC30 values: 0.009 - 0.028 µM |
| Antimicrobial | Broad-spectrum activity against various pathogens | MIC values: 250 - 7.81 µg/ml |
| Phospholipase A2 Inhibition | Reduction in arachidonic acid liberation | IC30 values: Low micromolar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
